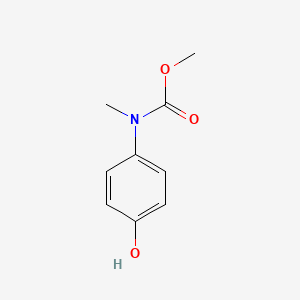

methyl N-(4-hydroxyphenyl)-N-methylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl N-(4-hydroxyphenyl)-N-methylcarbamate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is a solid substance stored under nitrogen at a temperature of 4°C . The IUPAC name for this compound is methyl 4-hydroxyphenylcarbamate .

Physical And Chemical Properties Analysis

This compound has a boiling point of 252.2±23.0°C at 760 mmHg and a melting point of 118°C . It is a solid substance stored under nitrogen at a temperature of 4°C .Scientific Research Applications

Metabolism in Biological Systems

Methylcarbamate insecticides, including compounds structurally related to Methyl N-(4-hydroxyphenyl)-N-methylcarbamate, undergo various metabolic processes such as hydrolysis, oxidation, dealkylation, and conjugation in animals, plants, and insects. These processes lead to the formation of hydroxylated derivatives, N-hydroxymethyl derivatives, and other similar or identical products. Hydrolysis is a major metabolic pathway for some of these compounds in animals (Knaak, 1971).

Antineoplastic Activity

Derivatives of 1,2-dimethyl-3,4-bis(hydroxymethyl)-5-phenylpyrrole bis(N-methylcarbamate) have been synthesized and tested for antileukemic activity against P388 lymphocytic leukemia in mice. All the compounds tested showed significant activity in this assay, demonstrating potential antineoplastic properties (Anderson & Halat, 1979).

Ecotoxicity and Environmental Transformation

The ecotoxicity and transformation of N-methylcarbamate insecticides in water have been studied, with a focus on their hydrolytic and photolytic cleavage under natural conditions. These processes and their acute and chronic toxicity towards aquatic organisms have been evaluated, highlighting the environmental impact of these compounds (Iesce et al., 2006).

Insecticidal Properties

Alkoxyphenyl N-methylcarbamates, a class of compounds related to this compound, have been synthesized and evaluated as insecticides. Many compounds in this class showed high insecticidal activity against various pests, highlighting the significance of this chemical class in pest control (Metcalf et al., 1960).

Novel Drug Therapies

Research on compounds structurally related to this compound has led to the development of novel psychopharmacological therapies for psychiatric disorders. These studies demonstrate the potential of these compounds in advancing treatments in psychiatry (Mithoefer et al., 2016).

Mechanism of Action

Target of Action

Methyl N-(4-hydroxyphenyl)-N-methylcarbamate, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . The primary targets of this compound are enzymes involved in lipid metabolism and cell death, such as stearoyl-CoA desaturase 1 (SCD1) and dihydroceramide Δ4-desaturase 1 (DES1) .

Mode of Action

Fenretinide interacts with its targets by inhibiting their activities . For instance, it inhibits the activity of SCD1 and DES1 . This inhibition leads to the accumulation of ceramide, a wax-like substance, in tumor cells . This accumulation is associated with the production of reactive oxygen species (ROS), leading to cell death through apoptosis and/or necrosis .

Biochemical Pathways

The inhibition of SCD1 and DES1 by Fenretinide affects the lipid metabolism pathway . The accumulation of ceramide disrupts the balance of the sphingolipid rheostat, shifting the balance towards cell death . This shift affects downstream processes, including cell proliferation and survival .

Pharmacokinetics

The pharmacokinetics of Fenretinide involve its absorption, distribution, metabolism, and excretion (ADME). This may contribute to its effectiveness against breast cancer .

Result of Action

The result of Fenretinide’s action at the molecular and cellular level is the induction of cell death in tumor cells . This is achieved through the disruption of lipid metabolism and the induction of oxidative stress .

Action Environment

The action of Fenretinide can be influenced by environmental factors. For instance, the pH and clay content of soils can affect the inhibitory capacity of Fenretinide on nitrification .

Biochemical Analysis

Biochemical Properties

Methyl N-(4-hydroxyphenyl)-N-methylcarbamate interacts with ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB) in the soil . It affects the abundance and community composition of these microorganisms, thereby influencing the gross N mineralization and nitrification rates .

Cellular Effects

The effects of this compound on cells are primarily observed in the microbial cells in the soil. It influences the function of these cells by affecting the abundance and community composition of AOA and AOB .

Molecular Mechanism

This compound exerts its effects at the molecular level by interacting with the amoA gene of AOA and AOB . This interaction affects the abundance and community composition of these microorganisms, thereby influencing the gross N mineralization and nitrification rates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on gross N mineralization and nitrification rates have been observed over time

Metabolic Pathways

This compound is involved in the nitrogen cycle in the soil . It interacts with the enzymes of AOA and AOB, affecting the gross N mineralization and nitrification rates .

Transport and Distribution

It is known to interact with the amoA gene of AOA and AOB in the soil .

Subcellular Localization

It is known to interact with the amoA gene of AOA and AOB in the soil .

properties

IUPAC Name |

methyl N-(4-hydroxyphenyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10(9(12)13-2)7-3-5-8(11)6-4-7/h3-6,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSSIVOMHTUDGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde](/img/structure/B2834820.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2834822.png)

carbamoyl}ethyl)but-2-ynamide](/img/structure/B2834831.png)